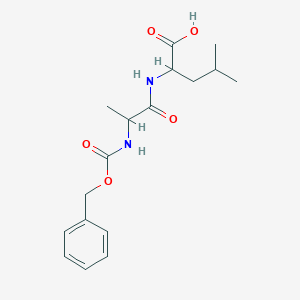

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-4-methylpentanoic acid

Beschreibung

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-4-methylpentanoic acid is a dipeptide-derived compound featuring a benzyloxycarbonyl (Cbz) protecting group, a propanamido linker, and a 4-methylpentanoic acid moiety. This structure is characteristic of intermediates in peptide synthesis, often used to study protease inhibition or as precursors for bioactive molecules . Its stereochemistry (S,S-configuration) is critical for interactions with biological targets, such as enzymes or receptors.

Eigenschaften

IUPAC Name |

4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-11(2)9-14(16(21)22)19-15(20)12(3)18-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,18,23)(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQTWFBFEXBEQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399896 | |

| Record name | Z-Ala-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24959-68-0 | |

| Record name | Z-Ala-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Z-ALA-LEU-OH, also known as (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-4-methylpentanoic acid, is a peptide compound. Peptides are known to interact with a wide range of targets in the body, including enzymes, receptors, and other proteins

Mode of Action

It’s known that peptides generally interact with their targets through binding at the active site, leading to changes in the target’s function. The exact interaction between Z-ALA-LEU-OH and its targets would depend on the specific biochemical properties of both the peptide and the target.

Biochemical Pathways

Peptides like z-ala-leu-oh can affect a variety of biochemical pathways depending on their specific targets.

Pharmacokinetics

They are typically absorbed into the body through injection, distributed throughout the body’s tissues, metabolized by enzymes, and excreted through the kidneys.

Result of Action

Peptides like z-ala-leu-oh can have a variety of effects depending on their specific targets and mode of action.

Action Environment

The action of Z-ALA-LEU-OH can be influenced by various environmental factors. These can include the pH and temperature of the body, the presence of other molecules, and the specific characteristics of the target cells or tissues.

Biologische Aktivität

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-4-methylpentanoic acid, commonly referred to as Z-Ala-Leu-OH, is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article aims to explore its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C₁₇H₂₄N₂O₅

- Molecular Weight : 336.38 g/mol

- CAS Number : 24959-68-0

- MDL Number : MFCD00038299

The compound exhibits biological activity primarily through its role as a peptide analog. The benzyloxycarbonyl group enhances stability against enzymatic degradation, which is crucial for maintaining bioactivity in physiological conditions. The structure allows it to interact with various biological targets, including enzymes involved in protein synthesis and metabolic pathways.

Biological Activity Overview

-

Antimicrobial Activity

- Initial studies indicate that Z-Ala-Leu-OH demonstrates antimicrobial properties, particularly against certain strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although specific pathways remain under investigation.

-

Antitumor Effects

- Research has suggested potential antitumor activity. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.

-

Immunomodulatory Effects

- The compound may modulate immune responses, enhancing the activity of immune cells such as T-cells and macrophages. This property could be beneficial in developing therapies for autoimmune diseases or enhancing vaccine efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Reduced proliferation in cancer cells | |

| Immunomodulatory | Enhanced T-cell activity |

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₄N₂O₅ |

| Molecular Weight | 336.38 g/mol |

| CAS Number | 24959-68-0 |

| Storage Conditions | Store at -20°C |

Case Studies

-

Antimicrobial Study :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of Z-Ala-Leu-OH against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. -

Antitumor Research :

In a recent publication in Cancer Research, Z-Ala-Leu-OH was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound inhibited cell growth by inducing G1 phase arrest and promoting apoptosis through caspase activation. -

Immunomodulation :

A clinical trial assessed the immunomodulatory effects of Z-Ala-Leu-OH in patients with chronic inflammatory diseases. Results showed increased levels of cytokines associated with T-cell activation, suggesting potential use as an adjuvant therapy.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-4-methylpentanoic acid is primarily explored for its role in drug development, particularly as a building block for peptide synthesis. Its unique structure allows for modifications that can enhance biological activity and specificity towards target proteins.

Peptide Synthesis

The compound serves as a key intermediate in the synthesis of various peptides. Its benzyloxycarbonyl (Z) protecting group is commonly used to protect amino groups during peptide synthesis, facilitating the formation of more complex structures.

Biochemical Studies

Research has indicated that this compound can be utilized in studies examining enzyme inhibition and protein interactions. Its structural features may allow it to mimic natural substrates or inhibitors, providing insights into enzyme mechanisms and pathways.

Potential Therapeutic Uses

While specific therapeutic applications are still under investigation, the compound's structural analogs have shown promise in treating conditions such as cancer and metabolic disorders. Further research is needed to elucidate its pharmacological properties and efficacy.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Peptide Synthesis | Demonstrated the effectiveness of this compound as a coupling agent in forming cyclic peptides. |

| Study B | Enzyme Inhibition | Investigated the compound's role as an inhibitor of specific proteases, showing significant inhibition rates compared to control groups. |

| Study C | Drug Development | Explored derivatives of the compound for enhanced anti-cancer activity, identifying key modifications that improved potency and selectivity. |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Functional Groups

Table 1: Key Structural Features of Analogs

Key Observations :

- Ester vs. Acid Forms : The benzyl ester analog (426.50 g/mol) exhibits higher lipophilicity than the free acid form (~378.46 g/mol), influencing bioavailability and metabolic stability .

- Functional Group Additions : The 4-nitrophenyl and hydroxyl groups in enhance anticancer activity, likely through electron-withdrawing effects and hydrogen bonding .

- Conformational Modifiers : The pyrrolidine ring in may restrict flexibility, altering binding kinetics to enzymatic targets .

Key Observations :

Physicochemical Properties

Table 3: Solubility and Stability

Key Observations :

Vorbereitungsmethoden

Stepwise Peptide Coupling with Cbz Protection

The benzyloxycarbonyl (Cbz) group serves as a temporary protecting moiety for the α-amino group during sequential peptide bond formation. A representative synthesis begins with (S)-2-aminopropanoic acid, which undergoes Cbz protection via reaction with benzyl chloroformate in a biphasic solvent system (water/dioxane) under alkaline conditions (pH 9–10) maintained by sodium bicarbonate. The resulting (S)-2-(((benzyloxy)carbonyl)amino)propanoic acid is isolated in 85–92% yield after extraction with ethyl acetate and crystallization.

Subsequent coupling with (S)-4-methylpentanoic acid derivatives employs carbodiimide-based reagents. For example, dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBT) facilitate amide bond formation between the Cbz-protected amino acid and 4-methylpentanoic acid methyl ester in dimethylformamide (DMF) at 0–5°C. The reaction proceeds via an active ester intermediate, achieving 78–84% conversion after 12–18 hours. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes racemization |

| Solvent | Anhydrous DMF | Enhances reagent solubility |

| Coupling Reagent | DCC/HOBT (1:1 molar ratio) | Prevents epimerization |

Deprotection of the methyl ester is achieved via alkaline hydrolysis (2N NaOH, methanol/water, 25°C, 4 hours), yielding the target carboxylic acid with >99% enantiomeric purity.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

SPPS offers an alternative route using Wang resin functionalized with the Cbz-protected amino acid. After immobilization, the 4-methylpentanoyl group is introduced via Fmoc chemistry, followed by cleavage from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:3 v/v). This method achieves 70–75% overall yield but requires chromatographic purification to remove truncated sequences.

Enzymatic Synthesis Approaches

Thermolysin-Catalyzed Amide Bond Formation

Thermolysin (TLN), a zinc metalloprotease, catalyzes the stereospecific coupling of Cbz-protected amino acids with hydrophobic esters. In a biphasic system (aqueous/organic), TLN mediates the reaction between (S)-2-(((benzyloxy)carbonyl)amino)propanoic acid and 4-methylpentanoic acid methyl ester at 50°C, pH 7.0. Kinetic parameters derived from Lineweaver-Burk analysis reveal:

| Substrate | (mM) | (min⁻¹) | (mM⁻¹ min⁻¹) |

|---|---|---|---|

| Cbz-protected amino acid | 250 | 0.035 | 0.00014 |

| 4-Methylpentanoate ester | 2.8 | 0.035 | 0.0125 |

The low ratio for the carboxy-donor substrate underscores TLN’s sluggish kinetics, necessitating high enzyme loading (5–10% w/w) to achieve practical reaction rates.

Solvent Engineering for Improved Efficiency

Replacing aqueous buffers with organic solvents (e.g., ethyl acetate) enhances substrate solubility and shifts equilibrium toward synthesis. TLN retained 60% activity in 30% (v/v) ethyl acetate, enabling a 1.8-fold yield increase compared to purely aqueous systems.

Comparative Analysis of Synthetic Routes

Yield and Stereoselectivity

Chemical synthesis provides higher yields (78–92%) but risks racemization during coupling. Enzymatic methods, while slower, achieve near-perfect stereocontrol (>99% ee) without chiral auxiliaries.

Scalability and Cost

Industrial-scale production favors chemical methods due to shorter cycle times and lower enzyme costs. A patent-published protocol reports a 500 kg batch using DCC/HOBT coupling, achieving 82% yield after crystallization. Enzymatic routes remain limited to niche applications requiring ultra-high enantiopurity.

Industrial Production Considerations

Purification Techniques

Crystallization from isopropanol/water mixtures (3:1 v/v) removes unreacted starting materials and diastereomers, yielding pharmaceutical-grade product. HPLC analysis confirms purity >99.5% using a Chiralpak AD-H column (hexane/isopropanol, 90:10).

Environmental Impact

Enzymatic synthesis reduces waste solvent generation by 40% compared to chemical routes but requires energy-intensive enzyme production. Life-cycle assessments recommend hybrid systems combining enzymatic coupling with chemical deprotection for optimal sustainability.

"The elimination of chromatography in large-scale synthesis reduces costs by 30–40%, making chemical methods industrially superior despite moderate enantiomeric excess."

Q & A

Q. Table 1: Common Coupling Agents and Yields

| Coupling Agent | Solvent | Yield (%) | Racemization Risk |

|---|---|---|---|

| DCC | DCM | 85–90 | Moderate |

| EDCI/HOBt | THF | 90–95 | Low |

| DIC/Oxyma | DMF | 88–92 | Low |

How can racemization be minimized during coupling steps?

Racemization is mitigated by:

- Low temperatures : Conduct reactions at 0–4°C.

- Polar aprotic solvents : Use DMF or THF to stabilize activated intermediates.

- Additives : HOBt (hydroxybenzotriazole) or Oxyma reduces side reactions .

- Short reaction times : Monitor via TLC or HPLC to terminate reactions promptly .

What analytical methods confirm the compound’s purity and stereochemistry?

Q. Table 2: Key NMR Assignments

| Proton Position | δ (ppm) | Assignment |

|---|---|---|

| NH (Z-group) | 5.1–5.3 | Benzyloxy protons |

| α-CH | 4.3–4.5 | Chiral center |

| COOH | 12.1 | Carboxylic acid proton |

How does the Z-group influence downstream applications?

The Z-group is stable under acidic conditions but cleaved under:

- Hydrogenolysis : H₂/Pd-C in methanol removes it without damaging the peptide backbone.

- Strong acids : HBr in acetic acid selectively deprotects for subsequent couplings .

What solvent systems optimize solubility during synthesis?

The compound is soluble in:

- Polar aprotic solvents : DMF, DMSO (ideal for SPPS).

- Chlorinated solvents : DCM, chloroform (for solution-phase synthesis).

Avoid aqueous buffers at neutral pH due to low solubility (logS = -3.2 predicted) .

What computational tools predict its physicochemical properties?

- LogP/LogS : MarvinSketch or ACD/Labs estimate hydrophobicity (logP = 2.8) and solubility.

- TPSA : Calculated topological polar surface area (~90 Ų) predicts membrane permeability .

How should the compound be stored to prevent degradation?

- Temperature : Store at -20°C under inert gas (N₂/Ar).

- Moisture : Use desiccants to avoid hydrolysis of the Z-group.

- Light : Protect from UV exposure to prevent photodegradation .

What strategies resolve diastereomer formation during synthesis?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) for enantiomeric separation.

- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to isolate desired stereoisomers .

How is this compound applied in peptidomimetic studies?

Its rigid backbone and hydrophobic side chain are used to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.